Boc-Thr(Gly-Fmoc)-OH

Description

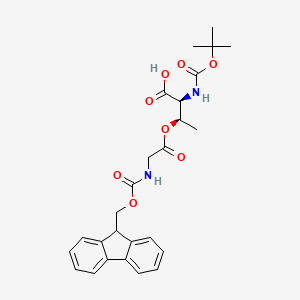

Boc-Thr(Gly-Fmoc)-OH is an isoacyl dipeptide building block specifically designed to address challenges in Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). Its structure features a threonine residue protected by a tert-butoxycarbonyl (Boc) group at the α-amino position, while the hydroxyl side chain is esterified with a glycine residue bearing a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This unique design prevents aggregation of growing peptide chains during synthesis by introducing a hydrophilic glycine moiety, thereby improving solubility .

Key properties include:

- Molecular Formula: C27H32N2O8 (closely related to Boc-Thr(Ala-Fmoc)-OH, as per ).

- Mechanism: The isoacyl ester linkage remains stable during acidolytic cleavage (e.g., trifluoroacetic acid, TFA) but undergoes rearrangement in mildly basic conditions to yield the native peptide backbone .

- Application: Primarily used in complex peptide syntheses where chain aggregation or poor solubility impedes elongation and purification.

Properties

IUPAC Name |

(2S,3R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-15(22(23(30)31)28-25(33)36-26(2,3)4)35-21(29)13-27-24(32)34-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,30,31)/t15-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRTXLMOZHWXCJ-QRQCRPRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyloxycarbonyl-threonine(glycine-9-fluorenylmethyloxycarbonyl)-hydroxide typically involves the following steps:

Protection of Threonine: Threonine is first protected by reacting it with tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.

Coupling with Glycine: The protected threonine is then coupled with glycine, which is protected by 9-fluorenylmethyloxycarbonyl. This coupling is usually facilitated by a coupling reagent such as dicyclohexylcarbodiimide.

Purification: The final product is purified using techniques like chromatography to remove any impurities.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase synthesis allows for the easy removal of excess reagents and by-products, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The compound undergoes deprotection reactions to remove the protecting groups. For example, tert-butyloxycarbonyl can be removed using trifluoroacetic acid, while 9-fluorenylmethyloxycarbonyl is removed using piperidine.

Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid for tert-butyloxycarbonyl and piperidine for 9-fluorenylmethyloxycarbonyl.

Coupling: Dicyclohexylcarbodiimide or other carbodiimides for peptide bond formation.

Major Products:

Deprotected Peptide: The removal of protecting groups yields the free peptide.

Extended Peptide Chains: Coupling reactions extend the peptide chain by adding more amino acids.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

Boc-Thr(Gly-Fmoc)-OH is primarily used in solid-phase peptide synthesis. It serves as a key building block that enhances the yield and purity of synthesized peptides. The Fmoc group allows for efficient coupling reactions while minimizing side reactions such as epimerization.

Case Study:

In a study involving the synthesis of a complex peptide, this compound was incorporated into the sequence, resulting in a final product with over 95% purity and minimal epimerization (<1%) at elevated temperatures . This demonstrates its effectiveness in maintaining peptide integrity during synthesis.

Drug Development

This compound plays a significant role in the pharmaceutical industry, particularly in developing peptide-based therapeutics. Its ability to facilitate the creation of specific peptide sequences makes it ideal for targeting biological pathways associated with diseases.

Applications:

- Therapeutic Peptides: Used in synthesizing peptides that mimic or inhibit biological functions.

- Vaccine Development: Integral in creating peptide antigens for vaccine formulations.

Data Table: Drug Development Applications

| Application | Description | Example |

|---|---|---|

| Therapeutic Peptides | Synthesis of peptides for disease treatment | Insulin analogs |

| Vaccine Development | Creation of peptide-based vaccines | Peptide antigens for COVID-19 |

Bioconjugation Techniques

The compound is also employed in bioconjugation methods, allowing for the attachment of peptides to various biomolecules. This is essential for developing targeted drug delivery systems that enhance therapeutic efficacy while reducing side effects.

Key Benefits:

- Improved solubility and stability of conjugated products.

- Enhanced targeting capabilities through specific ligand-receptor interactions.

Protein Engineering

Researchers utilize this compound to modify proteins, which can enhance their stability and functionality. This application is vital for developing new biocatalysts or therapeutic proteins.

Example Case Study:

In protein engineering research, modifications using this compound led to increased stability and activity of enzymes under harsh conditions, showcasing its potential in industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized to study peptide interactions and behaviors. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze synthesized peptides' purity and structural integrity.

Applications:

- Peptide Interaction Studies: Understanding molecular mechanisms through binding affinity assays.

- Quality Control: Ensuring the purity of synthesized peptides before use in biological assays.

Mechanism of Action

The compound functions by protecting specific functional groups during peptide synthesis. The tert-butyloxycarbonyl group protects the amino group, while the 9-fluorenylmethyloxycarbonyl group protects the hydroxyl group. These protecting groups prevent unwanted reactions, ensuring that the desired peptide bonds form correctly. The protecting groups are removed at specific stages to allow further reactions to occur .

Comparison with Similar Compounds

Boc-Thr(tBu)-OH

- Structure: Threonine with Boc at α-amino and tert-butyl (tBu) at the hydroxyl group.

- Role : Traditional side-chain protection for threonine, preventing undesired side reactions during SPPS. Unlike Boc-Thr(Gly-Fmoc)-OH, it lacks a solubilizing glycine-Fmoc moiety, making it less effective in preventing aggregation .

- Synthesis Impact : Requires additional steps (e.g., orthogonal deprotection) for introducing hydrophilic spacers, whereas this compound inherently enhances solubility.

Fmoc-L-Lys(Boc)-Gly-OH

- Structure: Lysine with Fmoc at α-amino, Boc at ε-amino, and glycine at the carboxyl terminus.

- Role: A dipeptide building block for introducing lysine residues with orthogonal protection.

Boc-Ser(Fmoc-Gly)-OH

- Structure: Serine with Boc at α-amino and Fmoc-Gly at the hydroxyl group.

- Comparison: Similar to this compound but replaces threonine with serine.

Fmoc-His(Trt)-OH

- Structure: Histidine with Fmoc at α-amino and trityl (Trt) protecting the imidazole side chain.

- Role: Protects reactive histidine residues during SPPS.

Aggregation Prevention

Case Studies

- Angiopep-2–Daunomycin Conjugates: Boc-Thr(tBu)-OH was used in backbone synthesis, but aggregation issues necessitated post-synthetic modifications. Substituting with this compound could streamline such processes .

Biological Activity

Boc-Thr(Gly-Fmoc)-OH, a derivative of threonine, is a compound utilized primarily in peptide synthesis. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a fluorenylmethyloxycarbonyl (Fmoc) protected glycine moiety. This unique configuration allows for selective reactions during solid-phase peptide synthesis (SPPS), which is crucial in the development of biologically active peptides. This article explores the biological activity associated with this compound, including its role in peptide synthesis, interactions with other compounds, and potential therapeutic applications.

This compound is synthesized using Fmoc chemistry, which is favored for its mild deprotection conditions. The Boc group provides stability under basic conditions while the Fmoc group can be easily removed under mild conditions, allowing for efficient peptide synthesis. The compound serves as a building block in creating complex peptides that can exhibit significant biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₄ |

| Molecular Weight | 273.29 g/mol |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |

| Protecting Groups | Boc (tert-butyloxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl) |

Role in Peptide Synthesis

The biological activity of this compound is primarily indirect, as it facilitates the synthesis of peptides that can possess various biological functions. Threonine is an essential amino acid involved in protein synthesis and metabolic processes, while glycine contributes to the structural integrity of peptides. The selective reactions enabled by the protective groups allow for the formation of peptides with specific biological activities without unwanted side reactions.

Inhibition Studies

Research has shown that Fmoc-amino acids, including derivatives like this compound, can exhibit selective inhibition of enzymes such as butyrylcholinesterase (BChE). For example, studies indicate that certain Fmoc-amino acids significantly decrease BChE activity while showing little to no effect on acetylcholinesterase (AChE) activity, suggesting a potential application in treating conditions related to cholinergic dysfunctions . The inhibition constants () for these compounds provide insight into their potency as enzyme inhibitors.

Case Studies and Research Findings

-

Peptide Design and Activity

- A study focused on designing peptides incorporating this compound revealed that the incorporation of threonine residues enhanced the stability and bioactivity of the resulting peptides. These peptides demonstrated improved interactions with target biomolecules, indicating their potential therapeutic applications.

-

Therapeutic Applications

- Research indicates that peptides synthesized using this compound have shown promise in various therapeutic areas, including cancer treatment and neurodegenerative diseases. The ability to selectively inhibit specific enzymes suggests that these peptides could be developed into drugs targeting specific pathways involved in disease progression .

- Stability and Solubility

Q & A

Basic: What are the critical steps for synthesizing Boc-Thr(Gly-Fmoc)-OH, and how are protecting groups managed?

Answer:

The synthesis of this compound involves sequential protection of functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is typically used to protect the amino terminus, while the 9-fluorenylmethoxycarbonyl (Fmoc) group protects the glycine residue. Key steps include:

- Selective Deprotection : Use acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group while retaining the Fmoc group, which requires basic conditions (e.g., piperidine) for cleavage .

- Coupling Reactions : Activate the carboxyl group of glycine using reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-Diisopropylcarbodiimide) to ensure efficient peptide bond formation .

- Purification : Employ reverse-phase HPLC or flash chromatography to isolate the product, followed by characterization via -NMR and mass spectrometry to confirm structure and purity .

Advanced: How can reaction conditions be optimized to enhance coupling efficiency in this compound-mediated peptide synthesis?

Answer:

Optimization requires systematic evaluation of:

- Catalyst and Solvent Systems : Evidence from analogous compounds (e.g., Boc-Thr(tBu)-OH) shows that coupling efficiency improves with polar aprotic solvents (e.g., DMF) and catalysts like HOBt (Hydroxybenzotriazole), which reduce racemization .

- Temperature Control : Elevated temperatures (e.g., 40–50°C) can accelerate reaction rates but must be balanced against thermal lability of Fmoc groups. Real-time monitoring via LC-MS is recommended to track conversion rates .

- Stoichiometric Ratios : A 1.2–1.5 molar excess of activated glycine relative to the threonine backbone minimizes unreacted starting material .

Basic: What analytical techniques are essential for validating the purity and structure of this compound?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (220–254 nm) is standard for assessing purity. A single peak at >95% area indicates high purity .

- Spectroscopic Methods :

Advanced: How do competing side reactions (e.g., aspartimide formation) impact the stability of this compound in peptide synthesis?

Answer:

Aspartimide formation at glycine-threonine junctions is a major concern, particularly under basic conditions. Mitigation strategies include:

- pH Modulation : Maintain reaction pH < 8.5 during Fmoc deprotection to minimize nucleophilic attack on the aspartyl carbonyl .

- Additives : Use 0.1 M HOBt or Oxyma Pure in the deprotection solution to suppress base-induced cyclization .

- Temperature Optimization : Conduct coupling steps at ≤25°C to reduce kinetic susceptibility to side reactions .

Basic: What storage conditions are recommended for this compound to ensure long-term stability?

Answer:

- Temperature : Store at 2–10°C in airtight containers to prevent hydrolysis or oxidation. Avoid freeze-thaw cycles, which can induce crystallization or degradation .

- Desiccants : Include silica gel packs to maintain anhydrous conditions, as moisture accelerates Fmoc group cleavage .

- Light Sensitivity : Protect from prolonged UV exposure by using amber vials .

Advanced: How can computational modeling (e.g., molecular dynamics) predict the conformational behavior of this compound in solution?

Answer:

- Force Field Parameterization : Use AMBER or CHARMM force fields to simulate solvation effects in DMF or DMSO. Key parameters include torsional angles around the Thr-Gly backbone and hydrogen bonding with solvents .

- Free Energy Landscapes : Calculate potential energy surfaces to identify stable conformers and transition states, aiding in predicting aggregation tendencies .

- Validation : Compare simulated NMR chemical shifts with experimental data to refine models .

Basic: What are the critical considerations for integrating this compound into solid-phase peptide synthesis (SPPS)?

Answer:

- Resin Selection : Use Wang or CTC resins compatible with Fmoc chemistry. Pre-swelling resins in DCM enhances loading efficiency .

- Coupling Monitoring : Perform Kaiser tests to detect free amines, indicating incomplete coupling. Repeat couplings with fresh reagents if necessary .

- Cleavage Conditions : Optimize TFA/scavenger cocktails (e.g., TFA:HO:triisopropylsilane = 95:2.5:2.5) to cleave the peptide while preserving side-chain protections .

Advanced: How do steric and electronic effects of Boc and Fmoc groups influence the reactivity of this compound in regioselective modifications?

Answer:

- Steric Hindrance : The bulky tert-butyl group in Boc limits accessibility to the amino group, favoring reactions at the carboxyl terminus. This is exploited in orthogonal protection strategies .

- Electronic Effects : The electron-withdrawing Fmoc group increases the acidity of the glycine α-proton, enhancing its reactivity in alkylation or acylation reactions .

- Competitive Studies : Comparative kinetic studies using analogues (e.g., Boc-Thr(Ser(tBu))-OH) reveal that Fmoc’s electron-deficient aromatic ring accelerates deprotection rates under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.